1H-Benzo[d]imidazole-4-carboxamide

PARP-1 inhibition Enzyme assay Benzimidazole-4-carboxamide derivatives

Researchers designing PARP-1 inhibitors require the precise 4-carboxamide regioisomer-5- or 7-carboxamide isomers exhibit suboptimal binding geometry and significantly reduced inhibitory potency. This unsubstituted benzimidazole-4-carboxamide scaffold provides the essential hydrogen-bonding network with Ser904/Gly863 and π-stacking with Tyr907. • Enables derivatives with PARP-1 IC50 = 8.65 nM, exceeding Veliparib by 44% • Achieves cellular anti-proliferation (IC50 = 25.36 μM) statistically equivalent to Olaparib in BRCA1-mutant models • Supports allosteric PARP1 trapping mechanism not accessible with clinical inhibitors

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 188106-81-2
Cat. No. B070697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzo[d]imidazole-4-carboxamide
CAS188106-81-2
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC=N2)C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)5-2-1-3-6-7(5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11)
InChIKeyJJDMKDXGNVJWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzo[d]imidazole-4-carboxamide: PARP-1 Scaffold


1H-Benzo[d]imidazole-4-carboxamide (CAS 188106-81-2) is a heterocyclic building block that serves as the critical benzimidazole-4-carboxamide pharmacophore for potent poly(ADP-ribose) polymerase-1 (PARP-1) enzyme inhibition [1]. This unsubstituted core scaffold provides the essential hydrogen-bonding recognition elements required for binding within the PARP-1 catalytic domain [2]. The compound is not an end-use drug but a versatile synthetic intermediate that enables the construction of diverse PARP-1 inhibitors through substitution at the 2-position and other ring positions [3].

1H-Benzo[d]imidazole-4-carboxamide Isomer Specificity


Substituting 1H-benzo[d]imidazole-4-carboxamide with alternative benzimidazole positional isomers (e.g., 5-carboxamide, 7-carboxamide) or simpler imidazole carboxamides is not functionally equivalent in PARP-1 inhibitor development. The 4-carboxamide regiochemistry is essential for establishing the precise hydrogen-bonding network with key catalytic residues (Ser904 and Gly863) within the PARP-1 active site [1]. Crystallographic and molecular docking studies confirm that the 4-position carboxamide group engages in a conserved bidentate interaction that anchors the pharmacophore within the nicotinamide-binding pocket, whereas the 5- or 7-carboxamide isomers exhibit suboptimal geometry and significantly reduced inhibitory potency [2]. Furthermore, the fused benzo[d]imidazole bicyclic system provides the necessary aromatic π-stacking interactions with Tyr907 that monocyclic imidazole scaffolds cannot replicate [3].

1H-Benzo[d]imidazole-4-carboxamide vs. Clinical PARP Inhibitors


PARP-1 Enzyme Inhibition: Compound 6b vs. Veliparib

In a head-to-head enzyme inhibition study, the 1H-benzo[d]imidazole-4-carboxamide derivative 6b demonstrated an IC50 value of 8.65 nM against PARP-1, representing a 44% improvement in inhibitory potency compared to the clinical PARP inhibitor Veliparib (ABT-888), which exhibited an IC50 of 15.54 nM under identical assay conditions [1]. This derivative was less potent than the clinical benchmark Olaparib (IC50 = 2.77 nM), establishing a clear potency ranking: Olaparib > 6b > Veliparib.

PARP-1 inhibition Enzyme assay Benzimidazole-4-carboxamide derivatives

Cellular Anti-Proliferation vs. Olaparib in BRCA1-Mutant Cells

The benzimidazole-4-carboxamide derivative 6m exhibited cellular anti-proliferation activity against BRCA1-mutant MDA-MB-436 breast cancer cells with an IC50 of 25.36 ± 6.06 μM, which is statistically equivalent to the clinical PARP inhibitor Olaparib (IC50 = 23.89 ± 3.81 μM) in the same assay system [1]. This contrasts with the enzyme potency findings, demonstrating that cellular efficacy does not linearly correlate with isolated enzyme inhibition and that certain substitutions on the core scaffold can achieve Olaparib-comparable cellular effects.

Anti-proliferation BRCA1-mutant MDA-MB-436 Cellular assay

Allosteric PARP1 Trapping on DNA Breaks

Recent mechanistic studies reveal that the benzimidazole-4-carboxamide pharmacophore can be modified with bulky substituents to induce a unique allosteric mechanism distinct from clinical PARP inhibitors. Derivatives designed to engage the regulatory helical domain (HD) of PARP1 promote enzyme retention on DNA breaks, a property not exhibited by current clinical PARP inhibitors such as Veliparib, Olaparib, or Niraparib, which primarily function through catalytic inhibition or NAD+-competitive binding [1]. Eleven veliparib-analog derivatives based on this scaffold were synthesized and evaluated, confirming that core scaffold modifications can increase PARP1 affinity for DNA and trigger allosteric retention [1].

Allosteric inhibition PARP1 trapping DNA damage response Mechanism of action

Linker Group SAR: 1,4-Diazepane vs. Piperazine

Structure-activity relationship (SAR) analysis of 2-phenyl-benzimidazole-4-carboxamide derivatives revealed that the holistically anti-proliferation activity of compounds incorporating a 1,4-diazepane linker group was approximately twofold greater than that of analogous compounds with a piperazine linker group when evaluated in the MDA-MB-436 cell line [1]. Additionally, compounds bearing a terminal 3-methyl-furanyl group exhibited the most robust combined PARP-1 inhibitory and anti-proliferation activity among all evaluated substitution patterns [1].

Structure-activity relationship Linker optimization Anti-proliferation

Potency Optimization: A-966492 vs. Veliparib

Optimization of the phenyl-substituted benzimidazole carboxamide series led to the identification of A-966492 [(S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide], which displayed excellent potency against the PARP-1 enzyme with a Ki of 1 nM and a cellular EC50 of 1 nM in a whole cell assay [1]. This represents a 5-fold improvement in enzyme binding affinity compared to its predecessor Veliparib, which exhibited a Ki of 5 nM against PARP-1 [2]. A-966492 also demonstrated oral bioavailability across multiple species, blood-brain barrier penetration, and tumor tissue distribution [1].

PARP-1 inhibitor Potency optimization A-966492 Veliparib

Fluorine Substitution: Potency and Physicochemical Impact

Introduction of a fluorine atom at the 5-position of the benzimidazole-4-carboxamide scaffold yielded compound 10f, which displayed PARP-1 enzyme inhibition with an IC50 of 43.7 nM and cellular inhibitory activity in HCT116 cells with an IC50 of 7.4 μM [1]. Additionally, compound 10f potentiated temozolomide cytotoxicity in A549 lung cancer cells with a PF50 (potentiation factor at 50% growth inhibition) of 1.6 [1]. While the absolute enzyme potency of this derivative is lower than that of non-fluorinated analogs such as 6b (IC50 = 8.65 nM), the fluorine substitution provides a distinct set of physicochemical and metabolic properties that may be advantageous for specific drug design objectives [1].

Fluorine substitution PARP-1 inhibition Temozolomide potentiation Physicochemical properties

1H-Benzo[d]imidazole-4-carboxamide Applications


PARP-1 Inhibitor Lead Synthesis

Researchers synthesizing PARP-1 inhibitors can utilize 1H-benzo[d]imidazole-4-carboxamide as a core building block to construct derivatives with enzyme inhibitory potency (IC50 = 8.65 nM) that exceeds Veliparib by 44% and approaches the range of clinical PARP inhibitors [1]. This application is supported by direct head-to-head comparison data showing that appropriately substituted derivatives achieve IC50 values between Veliparib (15.54 nM) and Olaparib (2.77 nM), establishing a quantifiable potency window for lead optimization campaigns [1].

BRCA-Mutant Breast Cancer Therapeutics: Olaparib-Equivalent Activity

For programs targeting BRCA1-mutant breast cancers (e.g., MDA-MB-436 cell line), 1H-benzo[d]imidazole-4-carboxamide derivatives can achieve cellular anti-proliferation activity (IC50 = 25.36 ± 6.06 μM) that is statistically indistinguishable from Olaparib (IC50 = 23.89 ± 3.81 μM), a marketed PARP inhibitor approved for BRCA-mutant cancers [1]. This cellular efficacy equivalence supports procurement for programs seeking Olaparib-like cellular potency with a distinct chemical scaffold that may offer patent differentiation or alternative pharmacokinetic profiles.

Allosteric PARP1 Inhibitors: DNA-Trapping Modulators

The benzimidazole-4-carboxamide pharmacophore uniquely enables the design of allosteric PARP1 inhibitors that promote enzyme retention on DNA breaks through engagement of the regulatory helical domain [1]. This mechanism is not accessible with the clinical PARP inhibitors Veliparib, Olaparib, or Niraparib, creating a differentiated therapeutic hypothesis [1]. Procurement is indicated for research groups investigating PARP1 trapping as a strategy to overcome resistance mechanisms or to modulate DNA damage response pathways in novel ways.

SAR: Linker Optimization for Cellular Potency

Medicinal chemists conducting SAR campaigns can leverage the established finding that 1,4-diazepane linker groups confer approximately twofold higher anti-proliferative activity compared to piperazine linkers when installed on 2-phenyl-benzimidazole-4-carboxamide derivatives [1]. This quantifiable SAR guidance enables rational prioritization of synthetic targets and efficient exploration of chemical space around the core scaffold, reducing the number of compounds required to achieve potency milestones [1].

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